Mono-2-hydroxybutyl Phthalate
Description
Mono-2-hydroxybutyl phthalate (MHBP) is a primary or secondary metabolite of phthalate esters, which are widely used as plasticizers in industrial and consumer products. Phthalates such as di-n-butyl phthalate (DnBP) or di-iso-butyl phthalate (DiBP) are hydrolyzed or oxidized in vivo to form monoester metabolites like MHBP . The presence of a hydroxyl group at the 2-position of the butyl chain distinguishes MHBP from other hydroxybutyl phthalate isomers (e.g., mono-3-hydroxybutyl phthalate, MHIBP) . As a biomarker of exposure, MHBP is critical in toxicological studies to assess human health risks associated with phthalate exposure, particularly reproductive and developmental effects .
Properties
CAS No. |
856985-72-3 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(2-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-8(13)7-17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8,13H,2,7H2,1H3,(H,14,15) |
InChI Key |
ZJRDYUFNRHQEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC=CC=C1C(=O)O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester; _x000B_1,2-Butanediol Phthalate |
Origin of Product |
United States |
Preparation Methods
Monoester Formation
Phthalic anhydride reacts with 1,4-butanediol in a 1:1 molar ratio under controlled conditions to form mono(hydroxybutyl)phthalate. The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 4–6 hours. The monoester product is isolated via precipitation in cold water, followed by filtration and drying.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 4–6 hours |
| Solvent | Dimethylformamide (DMF) |
| Molar Ratio (Anhydride:Diol) | 1:1 |
Metal Salt Formation
The mono(hydroxybutyl)phthalate is subsequently reacted with divalent metal acetates (e.g., calcium acetate) to form metal-coordinated complexes. This step enhances the compound’s thermal stability and solubility in polymer matrices. The metal salt is precipitated using ethanol and purified via recrystallization.
Enzymatic Hydrolysis of Parent Phthalate Diesters
M2HBP is also a metabolic derivative of diesters such as dibutyl phthalate (DBP). In analytical chemistry, enzymatic hydrolysis methods are employed to generate M2HBP from biological samples. The CDC’s NHANES protocol outlines a procedure using β-glucuronidase to hydrolyze conjugated phthalates in urine:
Hydrolysis Conditions
-
Enzyme : β-Glucuronidase (140 U/mg at 37°C)
-
Substrate : Phthalate glucuronides (e.g., DBP metabolites)
-
Incubation : 120 minutes at 37°C in ammonium acetate buffer (pH 6.5)
-
Quenching : Glacial acetic acid (50 µL) to terminate the reaction.
This method yields free M2HBP, which is then extracted using liquid-liquid partitioning and analyzed via LC-MS/MS.
Solid-Phase Extraction and Purification
Environmental and biological samples containing trace M2HBP require robust extraction protocols. The EPA’s Method 8061A details a solid-phase extraction (SPE) approach using Chromolith Flash RP-18e columns:
SPE Workflow
-
Sample Loading : 450 µL of hydrolyzed urine or aqueous extract.
-
Rinsing : 0.1% acetic acid in acetonitrile/water (1:1) at 1.8 mL/min.
-
Elution : Reversed-phase HPLC with a C18 column and gradient elution (acetonitrile/water).
This method achieves >90% recovery of M2HBP from complex matrices.
Analytical Characterization
Post-synthesis validation is essential to confirm M2HBP identity and purity:
Spectroscopic Techniques
Thermogravimetric Analysis (TGA)
M2HBP exhibits a decomposition onset at 220°C, with residual metal content (e.g., Ca²⁺) influencing thermal stability.
Industrial and Environmental Relevance
M2HBP’s role as a plasticizer metabolite underscores the need for scalable synthesis methods. Current protocols prioritize low-temperature esterification to minimize diastereomer formation, though yields remain moderate (60–70%) . Future research should address isomer-specific synthesis and green chemistry alternatives to reduce reliance on toxic metal catalysts.
Chemical Reactions Analysis
Types of Reactions: Mono-2-hydroxybutyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 2-hydroxybutanol.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid and 2-hydroxybutanol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Mono-2-hydroxybutyl Phthalate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
Mono-2-hydroxybutyl Phthalate exerts its effects primarily through its interaction with nuclear receptors and hormone pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism, leading to various biological effects . The compound can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
MHBP belongs to the monoester phthalate metabolite family, characterized by a single alkyl/aryl chain attached to the phthalic acid backbone. Key comparisons with structurally similar metabolites include:
| Compound | Parent Phthalate | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP* (Predicted) |
|---|---|---|---|---|---|
| Mono-2-hydroxybutyl phthalate (MHBP) | DnBP/DiBP | ~238.25 | Not reported | Not reported | 2.1–3.0 |
| Mono-n-butyl phthalate (MnBP) | DnBP/DiBP | 194.18 | 46–48 | 339 | 3.5 |
| Mono-2-ethylhexyl phthalate (MEHP) | DEHP | 278.34 | -50 (liquid) | 384 | 5.1 |
| Mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP) | DEHP | 294.36 | Not reported | Not reported | 3.8 |
*LogP (octanol-water partition coefficient) estimates polarity; lower values indicate higher solubility in water. Sources: Physicochemical data for MnBP and MEHP are derived from AccuStandard’s handbook , while MHBP and MEHHP values are inferred from structural analogs .
Key Observations:
- MEHP, a primary metabolite of DEHP, has higher lipophilicity (LogP = 5.1), favoring bioaccumulation in adipose tissue .
Metabolic Pathways and Biomarker Utility
- MHBP : Derived from DnBP/DiBP via hydroxylation. Unlike MnBP (a primary metabolite), MHBP may form via secondary oxidation, similar to DEHP’s conversion to MEHHP and MEOHP .
- MEHHP and MEOHP : Secondary metabolites of DEHP, used extensively as biomarkers due to their stability in urine .
- MnBP : A primary metabolite of DnBP/DiBP, directly reflecting recent exposure .
Research Findings:
- In NHANES studies, MnBP and MEHP correlated with elevated blood pressure and metabolic syndrome, while MHBP’s health impacts remain under investigation .
- Kato et al. (2004) demonstrated that secondary metabolites (e.g., MEHHP) provide longer-term exposure assessments than primary metabolites like MEHP .
Exposure Routes and Sources
- MHBP : Primarily from DnBP/DiBP in personal care products, adhesives, and food packaging .
- MEHP : Dominant exposure via DEHP-contaminated food (e.g., fatty meats, dairy) .
- MnBP : Linked to dermal absorption from cosmetics and inhalation of household dust .
Toxicity and Health Effects
- Reproductive Toxicity: MEHP and MnBP are associated with reduced testosterone and altered ovarian function .
- Developmental Effects : Prenatal exposure to DEHP metabolites (MEHHP, MEOHP) correlates with neurodevelopmental delays, while DnBP metabolites (MnBP) are linked to childhood asthma .
Regulatory Status
- MHBP: Not directly regulated, but its parent compounds (DnBP, DiBP) are restricted under EU REACH and the U.S. CPSC due to reproductive risks .
- MEHP : DEHP is banned in children’s toys and childcare articles in the EU .
- Substitutes : DINCH and DiNP are replacing DEHP/DnBP but lack long-term toxicity data .
Q & A
Q. How can researchers differentiate between M2HBuP’s direct effects and those mediated by oxidative stress pathways?
- Methodological Answer : Measure biomarkers of oxidative stress (e.g., 8-hydroxy-2′-deoxyguanosine) alongside phthalate metabolites. Use mediation analysis to partition total effects into direct and indirect pathways. In vitro models with antioxidant pretreatment (e.g., N-acetylcysteine) can further clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
